
ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives
Vorbereitungsmethoden
The synthesis of ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves several steps. One common method includes the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Analyse Chemischer Reaktionen
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents
Wirkmechanismus
The mechanism of action of ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation pathways. The compound’s hydroxyl and carbonyl groups play a crucial role in its binding to these targets, leading to the inhibition of pro-inflammatory mediators and the reduction of oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives, such as:
Coumarin: Known for its anticoagulant properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory activities.
Benzopyran: Used in the synthesis of various pharmaceuticals. What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications
Eigenschaften
CAS-Nummer |
6596-05-0 |
|---|---|
Molekularformel |
C20H17ClO6 |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
ethyl 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C20H17ClO6/c1-3-11-9-14-16(10-15(11)22)27-19(20(24)25-4-2)18(17(14)23)26-13-7-5-12(21)6-8-13/h5-10,22H,3-4H2,1-2H3 |
InChI-Schlüssel |
PBICQJRDOWGZEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


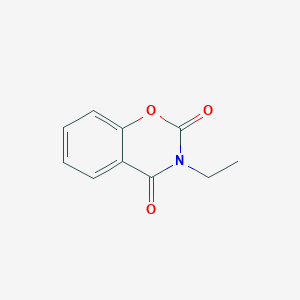


![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
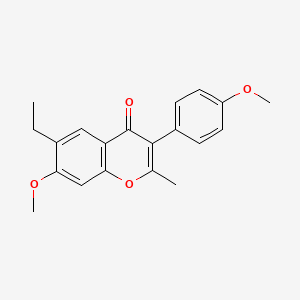
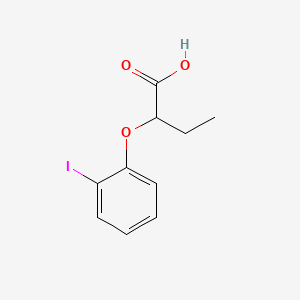
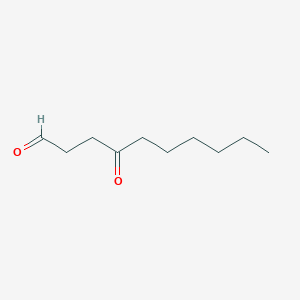
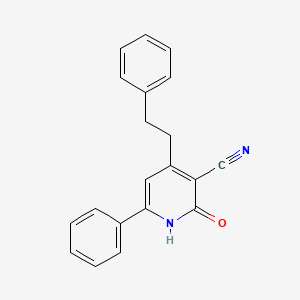
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)
![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)

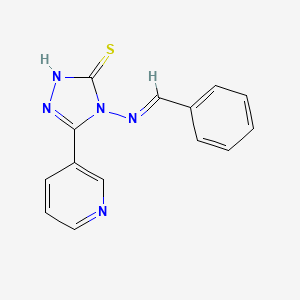
![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)
